molecular formula C13H20N2O B6259415 1-[2-(4-methylphenoxy)ethyl]piperazine CAS No. 138304-74-2

1-[2-(4-methylphenoxy)ethyl]piperazine

Cat. No.: B6259415
CAS No.: 138304-74-2
M. Wt: 220.3
InChI Key:
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Description

1-[2-(4-Methylphenoxy)ethyl]piperazine is an organic compound with the molecular formula C13H20N2O It is a derivative of piperazine, where the piperazine ring is substituted with a 2-(4-methylphenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-(4-Methylphenoxy)ethyl]piperazine can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of 1-(2-chloroethyl)piperazine with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methylphenoxy)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The piperazine ring can be reduced under specific conditions to form a secondary amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed:

    Oxidation: 1-[2-(4-Carboxyphenoxy)ethyl]piperazine.

    Reduction: 1-[2-(4-Methylphenoxy)ethyl]piperidine.

    Substitution: 1-[2-(4-Bromophenoxy)ethyl]piperazine or 1-[2-(4-Nitrophenoxy)ethyl]piperazine.

Scientific Research Applications

1-[2-(4-Methylphenoxy)ethyl]piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(4-methylphenoxy)ethyl]piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

  • 1-[2-(4-Methoxyphenoxy)ethyl]piperazine
  • 1-[2-(2-Methylphenoxy)ethyl]piperazine
  • 1-[2-(4-Chlorophenoxy)ethyl]piperazine

Comparison: 1-[2-(4-Methylphenoxy)ethyl]piperazine is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

CAS No.

138304-74-2

Molecular Formula

C13H20N2O

Molecular Weight

220.3

Purity

84

Origin of Product

United States

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